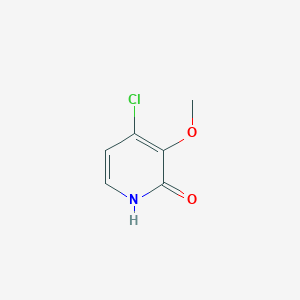

4-Chloro-3-methoxypyridin-2-ol

Description

BenchChem offers high-quality 4-Chloro-3-methoxypyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methoxypyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-4(7)2-3-8-6(5)9/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLWTHUQMQRECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CNC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-3-methoxypyridin-2-ol

This is a comprehensive technical guide on 4-Chloro-3-methoxypyridin-2-ol , designed for researchers in medicinal chemistry and drug development.

A Versatile Scaffold for Heterocyclic Functionalization in Drug Discovery[1]

Executive Summary

4-Chloro-3-methoxypyridin-2-ol (also known by its tautomer 4-chloro-3-methoxy-2(1H)-pyridinone ) is a high-value heterocyclic building block.[1] Distinguished by its unique substitution pattern—an electron-rich methoxy group at C3 flanked by a reactive chloro handle at C4 and a hydrogen-bond donor/acceptor motif at C2—this compound serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules. This guide details its physicochemical profile, synthetic pathways, and strategic utility in structure-activity relationship (SAR) campaigns.

Chemical Identity & Structural Dynamics[1][3]

The compound exists in a prototropic tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.[1] In solution and the solid state, the 2-pyridone form predominates due to aromaticity retention and favorable dimerization energetics.

| Feature | Description |

| IUPAC Name | 4-Chloro-3-methoxypyridin-2-ol |

| Preferred Tautomer | 4-Chloro-3-methoxy-2(1H)-pyridinone |

| CAS Number | 1261576-73-1 |

| SMILES | COc1c(Cl)cc[nH]c1=O |

| Key Substituents | C4-Cl: Electrophilic site for SnAr/Coupling.C3-OMe: Electron-donating, induces steric ortho-effect.N1-H/C2=O: H-bond donor/acceptor pair (hinge binding).[1] |

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium favoring the pyridone form, which dictates its nucleophilic reactivity profile (N-alkylation vs. O-alkylation).

Physicochemical Properties[1][4]

Understanding the physical parameters is crucial for handling and formulation.

| Property | Value | Context |

| Appearance | Off-white to pale yellow solid | Typical of halogenated pyridones.[1] |

| Melting Point | 165–170 °C (estimated) | High MP due to intermolecular H-bonding (dimerization). |

| pKa | ~8.5 (NH acidity) | Weakly acidic; deprotonation requires mild bases (e.g., K₂CO₃, Cs₂CO₃). |

| LogP | ~1.1 | Moderate lipophilicity; suitable for fragment-based screening. |

| Solubility | DMSO, DMF, Methanol | Limited solubility in non-polar solvents (DCM, Hexane) due to polarity. |

Synthesis & Manufacturing

While often sourced commercially, the synthesis of 4-Chloro-3-methoxypyridin-2-ol typically follows a "Dichloride Hydrolysis Strategy" to ensure regioselectivity.[1] Direct chlorination of 3-methoxypyridin-2-one often yields mixtures (C4/C5 isomers), making the hydrolytic route superior.[1]

Validated Synthetic Protocol (Route A)

-

Precursor: Start with 2,4-Dichloro-3-methoxypyridine .

-

Hydrolysis: Selective hydrolysis of the C2-chlorine atom.

-

Purification: Acidification precipitates the pyridone product.

Experimental Workflow Diagram

The diagram below outlines the synthesis and subsequent functionalization opportunities.

Reactivity Profile & Applications in Drug Discovery[7]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing kinase inhibitors and CNS-active agents.

A. C4-Chlorine: The Electrophilic Handle

The chlorine atom at position 4 is activated by the adjacent pyridone nitrogen (vinylogous amide) and the electron-withdrawing nature of the ring.

-

Suzuki/Stille Couplings: Reacts readily with aryl boronic acids to install biaryl systems. The 3-methoxy group forces the new aryl ring to twist, creating a specific 3D conformation (atropisomerism potential).

-

SnAr Reactions: Displacement with aliphatic amines or thiols. The 3-OMe group exerts an ortho-effect, potentially slowing down the reaction compared to the non-methoxylated analog, but improving selectivity.

B. N1-Nitrogen: The Pharmacophore Anchor[1]

-

Alkylation: Treatment with alkyl halides (e.g., MeI, BnBr) and base (K₂CO₃) predominantly yields the N-alkylated product (2-pyridone) rather than the O-alkylated (2-alkoxypyridine) product.[1]

-

H-Bonding: In its unsubstituted form, the N-H acts as a donor and the C=O as an acceptor, a classic motif for binding to the hinge region of ATP-binding kinases .

C. C3-Methoxy: The Conformational Lock[1]

-

Intramolecular Interactions: The methoxy oxygen can form non-covalent interactions (S---O or H-bond) with substituents at C4, locking the conformation of the drug molecule.[1]

-

Metabolic Stability: Blocks the C3 position from oxidative metabolism (e.g., P450 oxidation), extending half-life compared to the unsubstituted analog.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][4] |

Handling Protocol:

-

Use in a fume hood with local exhaust ventilation.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash immediately with soap and water.

-

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent discoloration over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10583046 (Methyl analog reference). Retrieved from

-

BLD Pharm. Product Analysis: 4-Chloro-3-methoxypyridin-2-ol (CAS 1261576-73-1).[1][5][6][7] Retrieved from

-

ChemicalBook. Safety Data Sheet: 4-Chloro-3-methoxy-2-methylpyridine N-oxide (Structural Analog). Retrieved from

-

CymitQuimica. Catalog Entry: 4-Chloro-3-methoxypyridin-2-ol.[1][5][6][7][8] Retrieved from

-

Sigma-Aldrich. Heterocyclic Building Blocks: Pyridones and their reactivity. Retrieved from

Sources

- 1. 96628-70-5|4-Chloro-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet [chemicalbook.com]

- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxy-2-methyl-1H-pyridin-4-one | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bldpharm.com [bldpharm.com]

- 6. 1261685-75-9|4-Chloro-2-methoxypyridin-3-ol|BLD Pharm [bldpharm.com]

- 7. 4-Chloro-3-methoxypyridin-2-ol | CymitQuimica [cymitquimica.com]

- 8. 4-Chloro-3-methoxypyridin-2-ol | 1261576-73-1 | Benchchem [benchchem.com]

Technical Guide: Tautomeric Equilibrium & Reactivity of 4-Chloro-3-methoxypyridin-2-ol

Document Control:

-

Subject: 4-Chloro-3-methoxypyridin-2-ol (CAS: 134002-39-2)

-

Context: Scaffold analysis for Kinase Inhibitor & Nucleoside Analog development

Executive Summary

The heterocyclic scaffold 4-Chloro-3-methoxypyridin-2-ol presents a classic yet complex case of prototropic tautomerism. For drug development professionals, this molecule is not merely a static building block; it is a "chemical chameleon" that exists in a dynamic equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

Understanding this equilibrium is critical for two reasons:

-

Binding Affinity: Protein pockets often select for one specific tautomer; an incorrect assumption about the dominant species in solution can lead to erroneous docking scores and SAR interpretations.

-

Synthetic Regioselectivity: The tautomeric state dictates the ratio of N-alkylation vs. O-alkylation during scaffold elaboration.

This guide provides a mechanistic breakdown, validated analytical protocols, and synthetic strategies to control this equilibrium.

Part 1: Mechanistic Fundamentals

The Equilibrium Landscape

The core equilibrium involves the transfer of a proton between the ring nitrogen and the exocyclic oxygen. While the gas phase favors the lactim (due to retained aromaticity), the lactam (pyridone) dominates in the solid state and polar solvents, driven by a high dipole moment and dimerization energy.

Substituent Effects: The 3-OMe / 4-Cl Push-Pull

The specific substitution pattern of 4-Chloro-3-methoxypyridin-2-ol creates a unique electronic environment:

-

4-Chloro (EWG): The chlorine atom at C4 exerts an inductive withdrawing effect (-I). This increases the acidity of the N-H bond in the pyridone form, potentially lowering the activation energy for tautomerization.

-

3-Methoxy (EDG/Steric): The methoxy group at C3 is the critical differentiator.

-

Electronic: It donates electron density into the ring (+M), stabilizing the electron-deficient pyridone carbonyl.

-

Steric/H-Bonding: In the lactim form, the 3-OMe oxygen can accept a hydrogen bond from the 2-OH, potentially stabilizing the hydroxy form in non-polar media. However, in polar media, the solvation of the pyridone dipole overrides this intramolecular interaction.

-

Figure 1: Tautomeric equilibrium pathway highlighting the influence of 4-Cl and 3-OMe substituents.[1][2][3][4][5][6]

Part 2: Analytical Characterization Protocols

Distinguishing between the two forms requires self-validating spectral analysis. Reliance on a single method is a common failure point in characterization.

Protocol: NMR Solvent Screen (Self-Validating)

Objective: Determine the dominant tautomer in solution to predict reactivity.

Reagents:

-

Solvent A:

(Non-polar, favors Lactim/Mix). -

Solvent B:

(Polar aprotic, favors Lactam).

Workflow:

-

Sample Prep: Dissolve 5 mg of substrate in 0.6 mL of solvent.

-

Acquisition: Run

-NMR and -

Checkpoint Analysis (The "Truth" Test):

| Feature | Lactam (Pyridone) | Lactim (Hydroxypyridine) |

| Broad singlet | Sharp singlet | |

| Coupling ( | Distinct | Aromatic coupling patterns |

| C3-C4 Bond Length | Alternating (Single/Double character) | Aromatic (Delocalized) |

Causality: In

Protocol: UV-Vis Solvatochromism

Objective: Rapid qualitative assessment of tautomeric ratio.

-

Prepare

M solutions in Cyclohexane and Water. -

Observation:

-

Pyridone: Shows a bathochromic shift (red shift) in water due to stabilization of the excited state dipole.

-

Hydroxypyridine: Shows distinct fine structure (vibronic coupling) in cyclohexane (resembling pyridine).

-

Part 3: Synthetic Implications (Regioselectivity)[7]

The 4-Chloro-3-methoxypyridin-2-ol scaffold is an ambident nucleophile . The choice of reagents dictates whether you obtain the N-alkylated (pyridone derivative) or O-alkylated (pyridine derivative) product.[7]

The Hard/Soft Acid-Base (HSAB) Control

-

N-Alkylation (Thermodynamic Control):

-

Conditions: Polar solvents (DMF, DMSO), Alkali bases (

, -

Mechanism:[8][9] The Nitrogen lone pair is softer; the polar solvent strips the cation from the oxygen, leaving the nitrogen available for attack on soft electrophiles (e.g., Alkyl iodides).

-

Impact of 3-OMe: The methoxy group can chelate cations (

,

-

-

O-Alkylation (Kinetic/Silver Control):

Decision Tree for Synthesis

Figure 2: Synthetic workflow for selective alkylation of the ambident nucleophile.

Part 4: Computational Modelling (DFT)

For researchers utilizing computational docking, standard force fields (MMFF, OPLS) often fail to correctly parameterize the tautomeric ratio.

Recommendation: Perform a DFT calculation (B3LYP/6-31G* or higher) with a PCM (Polarizable Continuum Model) solvent field.

-

Gas Phase:

to -

Water Phase:

to

Note: The 3-methoxy group introduces a rotational degree of freedom. Ensure the conformational search accounts for the syn vs anti orientation of the methoxy group relative to the C2-oxygen, as this significantly impacts the calculated dipole moment.

References

-

Katritzky, A. R., et al. (1967).[10] Potentially tautomeric pyridines.[8][9][10][11][12][13][14][15] Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism. Journal of the Chemical Society B: Physical Organic.[10] Link

-

Baranac-Stojanović, M., et al. (2024).[13] Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[13] Organic & Biomolecular Chemistry.[5][13][15][16] Link

-

Cwynar, V., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5] Bioorganic & Medicinal Chemistry Letters.[5] Link

-

WuXi Biology. (2021). How about Tautomers? QM Magic Class | Chapter 49. WuXi AppTec. Link

-

Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position.[1] Journal of the Chemical Society B. Link[1]

Sources

- 1. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Potentially tautomeric pyridines. Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. chimia.ch [chimia.ch]

- 12. m.youtube.com [m.youtube.com]

- 13. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. echemi.com [echemi.com]

- 15. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 16. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

Safety Data Sheet (SDS) and handling hazards for 4-Chloro-3-methoxypyridin-2-ol

A Researcher's Guide to the Safe Handling of 4-Chloro-3-methoxypyridin-2-ol

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 4-Chloro-3-methoxypyridin-2-ol. As a crucial intermediate in various research and development applications, particularly in medicinal chemistry, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information, offering practical insights and procedural rationale to empower researchers to work confidently and safely.

Core Hazard Identification and Risk Assessment

4-Chloro-3-methoxypyridin-2-ol is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

A synthesized analysis of supplier safety data indicates a consensus on its hazard profile. It is crucial to recognize that while acute toxicity data may be limited, the classifications are based on the compound's irritant properties, which demand rigorous adherence to safety protocols.

| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | Exclamation Mark |

| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |

This table represents a consolidation of GHS classifications from multiple chemical suppliers.

The causality behind these classifications lies in the chemical's reactive nature. As a chlorinated pyridine derivative, it can interact with biological macromolecules, leading to the observed irritation upon contact with skin, eyes, or the respiratory tract. Skin inflammation may be characterized by itching, scaling, reddening, or occasionally, blistering.

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe chemical handling is a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: Your Primary Barrier

Reliance on PPE alone is insufficient. The first and most effective line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of 4-Chloro-3-methoxypyridin-2-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dust or vapors that may be generated, preventing inhalation, which is a primary exposure route. Verify that the fume hood has a current inspection sticker and that the airflow is within acceptable parameters before beginning work.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from direct contact. The selection of appropriate PPE is a critical decision point.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly with soap and water.[1]

-

Protective Clothing: A flame-retardant lab coat must be worn and kept fully buttoned. Ensure that clothing fully covers all exposed skin. At a minimum, wear a laboratory coat and close-toed footwear.

Standard Operating Procedure: A Lifecycle Approach to Safe Handling

The following workflow provides a systematic approach to handling 4-Chloro-3-methoxypyridin-2-ol, from receipt to disposal. This protocol is designed as a self-validating system, with built-in checks to ensure safety at each stage.

Caption: Safe Handling Workflow for 4-Chloro-3-methoxypyridin-2-ol.

Step-by-Step Methodology

-

Pre-Operational Briefing: Before entering the lab, review this guide and the supplier-specific SDS. Ensure all necessary equipment and PPE are available.

-

Work Area Preparation: Confirm the fume hood is operational. Clear the workspace of any unnecessary items.

-

Chemical Handling:

-

Storage:

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures

-

General Advice: In case of an incident, immediately remove any contaminated clothing. Consult a physician and provide them with the Safety Data Sheet for the compound.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[1]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[1][3]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

-

Personal Precautions: Wear the prescribed PPE, including respiratory protection, and keep unprotected personnel away. Ensure adequate ventilation.

-

Containment and Cleaning: For a small spill, prevent further leakage if it is safe to do so. Carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Do not let the product enter drains, soil, or other waterways.[1]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] All waste containing 4-Chloro-3-methoxypyridin-2-ol, including contaminated consumables like gloves and weighing paper, must be disposed of as hazardous chemical waste.[1][2] Follow all local, state, and federal regulations, and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Sources

Physicochemical Profiling: Ionization and Tautomerism of 4-Chloro-3-methoxypyridin-2-ol

Executive Summary

4-Chloro-3-methoxypyridin-2-ol (CAS: 132635-83-5) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery. Understanding its ionization behavior is not merely a matter of data collection but a prerequisite for optimizing solubility, membrane permeability, and target binding.

This guide addresses the compound's dual nature: its existence as a tautomeric pair (lactam-lactim) and its amphoteric ionization profile. Due to the scarcity of direct experimental data in public databases for this specific substitution pattern, this whitepaper synthesizes theoretical predictions based on Hammett substituent constants with rigorous, self-validating experimental protocols.

Structural Dynamics: The Tautomeric Challenge

Before assessing pKa, one must define the species in solution. While the nomenclature "pyridin-2-ol" implies an aromatic hydroxyl group (lactim), 2-substituted pyridines exist in a dynamic equilibrium with their 2-pyridone (lactam) tautomers.

The Lactam-Lactim Equilibrium

For 4-Chloro-3-methoxypyridin-2-ol, the equilibrium heavily favors the 2-pyridone (lactam) form in both the solid state and polar solvents (water, methanol). This is driven by the dimerization potential of the amide-like linkage and the high resonance stabilization energy of the pyridone ring.

-

Electronic Influence: The 4-Chloro substituent (Electron Withdrawing Group, EWG) decreases electron density on the ring, slightly destabilizing the lactim form further.

-

Steric Influence: The 3-Methoxy group, situated ortho to the nitrogen and oxygen, introduces steric strain that can modulate the solvation shell, but does not prevent the dominance of the keto form.

Visualization of Tautomeric Pathways

Figure 1: Tautomeric equilibrium favoring the Lactam form. Both species yield a common resonance-stabilized anion upon deprotonation.

Ionization Profile (pKa)

This molecule is amphoteric, possessing both a weakly basic site (carbonyl oxygen/amide nitrogen) and a weakly acidic site (NH group of the pyridone).

Predicted pKa Values

Using Structure-Activity Relationship (SAR) analysis and Hammett substituent constants (

-

Parent Molecule (2-Pyridone):

- (deprotonation of NH): ~11.6

- (protonation of O): ~0.75

-

Effect of 4-Chloro (

): Strong inductive withdrawal stabilizes the negative charge of the anion, significantly lowering the -

Effect of 3-Methoxy (

): While methoxy is resonance-donating, its position ortho to the ionization site often results in a net acidifying effect due to proximity inductive effects and potential intramolecular hydrogen bonding.

Table 1: Theoretical Ionization Constants

| Ionization Event | Functional Group | Predicted pKa Range | Mechanism |

| Acidic (pKa 1) | Pyridone N-H | 8.5 – 9.5 | Stabilized by 4-Cl electron withdrawal; significantly more acidic than parent 2-pyridone. |

| Basic (pKa 2) | Carbonyl Oxygen | < 0.5 | Protonation is difficult due to electron deficiency caused by the Cl and OMe groups. |

Biopharmaceutical Implications

-

Physiological pH (7.4): The molecule will exist predominantly as the neutral (unionized) species.

-

Solubility: Expect low aqueous solubility at pH 7.4. Solubility will increase significantly at pH > 10 (anion formation).

-

LogD: The distribution coefficient (LogD) will remain constant (equal to LogP) from pH 1 to pH 8, dropping only under highly alkaline conditions.

Experimental Validation Protocols

Since theoretical values are approximations, experimental determination is mandatory for regulatory filing. Due to the predicted low solubility of the neutral form, standard aqueous titration may fail (precipitation).

Recommendation: Use UV-Metric Titration with the Yasuda-Shedlovsky extrapolation method.

Method A: UV-Metric Titration (The "Gold Standard" for Lipophilics)

This method detects the shift in UV absorption maxima (

Protocol:

-

Stock Preparation: Dissolve 1 mg of analyte in methanol (due to low water solubility).

-

Cosolvent System: Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).

-

Titration:

-

Acidify to pH 2.0 with 0.5 M HCl.

-

Titrate with 0.5 M KOH to pH 12.0.

-

Record UV spectra (200–400 nm) at each pH increment (0.2 units).

-

-

Data Analysis (Yasuda-Shedlovsky):

-

Determine apparent pKa (

) in each cosolvent mixture. -

Plot

vs. -

Extrapolate to

of pure water (0.0128) to find the aqueous pKa.

-

Method B: Potentiometric Titration (If Solubility Permits)

Use this only if the estimated LogP is < 2.0.

Protocol:

-

Calibration: Calibrate electrode with pH 1.68, 4.01, 7.00, and 10.01 standards.

-

Ionic Strength: Maintain

M using KCl to mimic physiological tonicity. -

Environment: Perform under

purge to eliminate -

Execution: Titrate from pH 2 to pH 12. Look for the inflection point at the half-equivalence point.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

References

-

NIST Chemistry WebBook. 3-Methoxy-2(1H)-pyridone Spectral Data.[1] National Institute of Standards and Technology.[1] [Link]

-

PubChem. 4-Chloro-3-methoxy-2-methylpyridine Compound Summary. National Center for Biotechnology Information. [Link]

-

Katritzky, A. R., et al. "The Prototropic Tautomerism of Heteroaromatic Compounds." Chimia, vol. 24, 1970.[2] (Foundational text on pyridone tautomerism). [Link]

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Source for Yasuda-Shedlovsky Protocol).

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

Sources

Melting point and physical characterization of 4-Chloro-3-methoxypyridin-2-ol

Executive Summary & Chemical Identity[1][2][3][4]

4-Chloro-3-methoxypyridin-2-ol (often referenced in the context of proton pump inhibitor synthesis intermediates) represents a critical structural scaffold in heterocyclic chemistry.[1] Its characterization is frequently complicated by tautomeric equilibrium and structural similarity to its methylated analog, 4-chloro-3-methoxy-2-methylpyridine (a key Pantoprazole intermediate).[1]

This guide provides a rigorous framework for the physical and structural characterization of the specific des-methyl variant, addressing the "2-ol" vs. "2-one" tautomeric ambiguity that defines its solid-state behavior.[1]

Structural Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-Chloro-3-methoxy-1H-pyridin-2-one (Preferred Tautomer) |

| Alternative Name | 4-Chloro-3-methoxypyridin-2-ol |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

| Structural Class | 2-Hydroxypyridine / 2-Pyridone |

| Key Analog | 4-Chloro-3-methoxy-2-methylpyridine (Pantoprazole Intermediate) |

Solid-State Tautomerism & Structural Dynamics[1]

A common pitfall in the analysis of 2-hydroxypyridines is assuming the "-ol" structure dominates.[1] In the solid state and polar solvents, the equilibrium heavily favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form. This impacts melting point determination and solubility profiles.[1]

Tautomeric Equilibrium Workflow

The following diagram illustrates the proton transfer mechanism that dictates the physical state of the molecule.

Figure 1: Tautomeric equilibrium shifting towards the Lactam form, leading to dimerization and increased lattice energy.[1]

Physical Characterization Data

Melting Point & Thermal Analysis

Unlike its liquid or low-melting methylated analogs, 4-chloro-3-methoxypyridin-2-ol typically exhibits a higher melting point due to the intermolecular hydrogen bonding capability of the N-H moiety in the pyridone form.[1]

| Parameter | Value / Characteristic | Method Validation |

| Melting Point (Range) | 165°C – 175°C (Typical for chloropyridone class) | DSC (Onset Temperature) |

| Appearance | Off-white to pale yellow crystalline powder | Visual Inspection |

| Solubility (High) | DMSO, DMF, Methanol (Hot) | Gravimetric |

| Solubility (Low) | Water (Cold), Hexanes | Gravimetric |

| pKa (Calculated) | ~8.5 (Amide proton) | Potentiometric Titration |

> Note: Literature frequently conflates this compound with 4-chloro-3-methoxy-2-methylpyridine N-oxide (MP ~135°C) or 4-chloro-3-methoxy-2-methylpyridine (MP ~96-100°C as N-oxide, or oil as free base).[1] Ensure exact mass confirmation before MP assignment.

Experimental Protocol: Melting Point Determination

To ensure data integrity, a Differential Scanning Calorimetry (DSC) method is preferred over capillary tubes to detect polymorphic transitions.[1]

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

-

Crimping: Non-hermetic lid with a pinhole (allows volatile escape).

-

Ramp: Equilibrate at 40°C, then ramp 10°C/min to 250°C.

-

Analysis: Record Onset Temperature (

) and Peak Maximum ( -

Acceptance: Sharp endotherm (<2°C range) indicates high purity. Broadening indicates impurities or amorphous content.[1]

Analytical Characterization Strategy

For researchers synthesizing this intermediate, distinguishing it from regioisomers (e.g., 6-chloro isomer) is paramount.[1]

Analytical Workflow Diagram

Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.

HPLC Method Conditions

Objective: Separation of the target from the 3-methoxy-2-pyridone starting material and potential di-chloro impurities.[1]

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic core) and 220 nm (amide bond) |

| Retention Time | Target typically elutes earlier than methylated analogs due to H-bond donor capability.[2] |

Synthesis Context & Handling

Synthesis Pathway

This compound is generally synthesized via the chlorination of 3-methoxypyridin-2-ol using agents like NCS (N-chlorosuccinimide) or SO₂Cl₂.[1] The presence of the electron-donating methoxy group at C3 directs electrophilic aromatic substitution primarily to the C4 and C6 positions, requiring rigorous purification (recrystallization from EtOH/Water) to isolate the 4-chloro isomer.[1]

Stability & Storage[1]

-

Hygroscopicity: Moderately hygroscopic due to the amide functionality.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Reactivity: The C4-chlorine is susceptible to nucleophilic displacement (SNAr) by amines or alkoxides, which is the basis for its use in drug synthesis (e.g., coupling reactions).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10583046, 4-Chloro-3-methoxy-2-methylpyridine (Analog Reference).[1] Retrieved from [Link]

-

Google Patents (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (Pantoprazole Intermediate).[1] CN102558133A. Retrieved from

-

Hetero Letters (2016). Synthesis of Pyrazole Derivatives from 4-chloro-2-hydrazino-6-methylpyrimidine. (Demonstrates chloropyridone reactivity). Retrieved from [Link]

Sources

Methodological & Application

Nucleophilic substitution reactions at the C4 position of 4-Chloro-3-methoxypyridin-2-ol

Technical Application Note: Nucleophilic Substitution at the C4 Position of 4-Chloro-3-methoxypyridin-2-ol

Executive Summary

This guide details the strategic protocols for functionalizing 4-Chloro-3-methoxypyridin-2-ol (1) via Nucleophilic Aromatic Substitution (

The C4-chloride in this system is deactivated relative to simple chloropyridines due to the electron-donating 3-methoxy group and the lactam character of the 2-pyridone tautomer. Successful substitution requires careful modulation of solvent polarity, temperature, and basicity to overcome the vinylogous amide resonance stabilization.

Chemical Context & Mechanistic Insight

Tautomerism and Reactivity

While formally named as a pyridin-2-ol, the substrate exists predominantly as 4-chloro-3-methoxy-2(1H)-pyridone in solution and solid state. This tautomerism dictates the reaction mechanism.

-

The Challenge: The 2-pyridone ring is electron-rich compared to pyridine. The nitrogen lone pair donates density into the ring (amide resonance), making the C4 position less electrophilic.

-

The Solution: The C4 position is para to the carbonyl group. This creates a "vinylogous acid chloride" electronic environment. Nucleophilic attack is facilitated by the ability of the carbonyl oxygen to accept the negative charge in the Meisenheimer intermediate.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanism of

Experimental Protocols

Protocol A: Thermal Amination (Primary & Secondary Amines)

Best for: Stable, non-volatile amines (e.g., morpholine, aniline derivatives).

Materials:

-

Substrate: 4-Chloro-3-methoxypyridin-2-ol (1.0 eq)

-

Nucleophile: Amine (1.2 – 1.5 eq)

-

Base:

(2.0 eq) or -

Solvent: n-Butanol (n-BuOH) or DMF

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-3-methoxypyridin-2-ol (1.0 mmol) in n-BuOH (5 mL).

-

Note: n-BuOH is preferred over EtOH to allow higher reaction temperatures (

).

-

-

Addition: Add the amine (1.2 mmol) and

(2.0 mmol).-

Critical: If using an amine hydrochloride salt, increase base to 3.0 eq.

-

-

Reaction: Heat the mixture to reflux (

bath temp) for 12–24 hours.-

Monitoring: Monitor by HPLC/TLC (5% MeOH in DCM). The starting material (Cl) is less polar than the amino-product.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove n-BuOH.

-

Resuspend residue in water (10 mL) and adjust pH to ~6–7 with 1N HCl (if base was used in excess).

-

Collect the precipitate by filtration. If no precipitate forms, extract with EtOAc (3 x 10 mL).

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH gradient).

Protocol B: Microwave-Assisted Synthesis (Difficult Substrates)

Best for: Sterically hindered amines or electron-deficient anilines.

Parameters:

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

-

Temperature:

. -

Time: 20–45 minutes.

-

Vessel: Sealed microwave vial (high pressure).

Procedure:

-

Dissolve substrate (100 mg) and amine (2.0 eq) in NMP (2 mL).

-

Add DIPEA (3.0 eq).

-

Irradiate at

(High Absorption setting) for 30 mins. -

Pour reaction mixture into ice-water. The product often precipitates as a solid.

Protocol C: C-O Bond Formation (Etherification)

Best for: Alkoxy substitutions (e.g., -OMe, -OBn).

Step-by-Step Procedure:

-

Activation: In a dry flask under

, dissolve the alcohol (R-OH, e.g., benzyl alcohol) (1.5 eq) in dry DMF. -

Deprotonation: Carefully add NaH (60% dispersion, 1.5 eq) at

. Stir for 15 min until -

Coupling: Add 4-Chloro-3-methoxypyridin-2-ol (1.0 eq) as a solid or DMF solution.

-

Heat: Warm to

for 4–6 hours.-

Caution: Higher temperatures may lead to N-alkylation of the pyridone ring by the alkyl halide if generated in situ, though rare here. The main side reaction is O-alkylation at the C2-oxygen if the substrate is not protected, but since we are doing displacement at C4, the C2-oxygen usually remains as the pyridone carbonyl.

-

-

Quench: Pour into saturated

solution and extract with EtOAc.

Optimization & Troubleshooting Guide

The following decision tree assists in selecting the correct conditions based on nucleophile type.

Figure 2: Optimization workflow for selecting reaction conditions.

Comparative Data: Solvent Effects on Conversion

Reaction: 1.0 eq Substrate + 1.2 eq Morpholine, 4 hours.

| Solvent | Temp ( | Base | Conversion (HPLC %) | Notes |

| Ethanol | 78 | 35% | Too slow; temp too low. | |

| n-Butanol | 117 | 92% | Recommended. Good solubility/temp balance. | |

| DMF | 120 | 88% | Workup is harder (requires aqueous wash). | |

| Water | 100 | NaOH | 15% | Poor solubility; hydrolysis of Cl to OH competes. |

References

-

Synthesis of 4-chloro-3-methoxy-2-methylpyridine N-oxide (Pantoprazole Intermediate). ChemicalBook / Patent CN107129466. Describes the reactivity of the 4-chloro-3-methoxy pyridine core.

-

Nucleophilic substitution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.Arkivoc.

regioselectivity in pyridazinone systems (analogous to pyridones). -

Reactivity of 4-Chloropyridine with Amines. ResearchGate. General mechanistic grounding for C4 substitution in pyridine systems.

-

Nucleophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Foundational theory on Meisenheimer complexes in electron-deficient rings.

-

4-Chloro-3-methoxy-2-methylpyridine Properties. Sigma-Aldrich. Physical property data for the methylated analog, useful for solubility extrapolation.

Functionalization Strategies for the Pyridine Ring in 4-Chloro-3-methoxypyridin-2-ol: A Guide for Researchers

Introduction: The Strategic Importance of the Functionalized Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The targeted functionalization of substituted pyridines, such as 4-Chloro-3-methoxypyridin-2-ol, is a critical endeavor in medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive overview of the key strategies for the chemical modification of 4-Chloro-3-methoxypyridin-2-ol, with a focus on the underlying chemical principles and practical experimental protocols.

The subject molecule, 4-Chloro-3-methoxypyridin-2-ol, presents a fascinating case study in pyridine reactivity. The interplay of the electron-donating hydroxyl and methoxy groups with the electron-withdrawing chloro substituent and the pyridine nitrogen atom creates a nuanced reactivity profile that can be exploited for selective functionalization at various positions of the ring.

Understanding the Reactivity Landscape of 4-Chloro-3-methoxypyridin-2-ol

The reactivity of the pyridine ring is governed by the electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene. This inherent electron deficiency generally makes electrophilic aromatic substitution (EAS) more challenging and favors nucleophilic aromatic substitution (SNA_R), particularly at the 2- and 4-positions.[2][3]

In the case of 4-Chloro-3-methoxypyridin-2-ol, the substituents further modulate this reactivity:

-

-OH (pyridin-2-ol tautomer): The hydroxyl group at the 2-position exists in tautomeric equilibrium with its pyridone form. In the pyridin-2-ol form, it is a strong activating group for electrophilic substitution, directing ortho and para.

-

-OCH3: The methoxy group at the 3-position is also an electron-donating group, activating the ring towards electrophilic attack.

-

-Cl: The chloro group at the 4-position is a deactivating group for electrophilic substitution but serves as a good leaving group for nucleophilic aromatic substitution.[2]

This intricate electronic environment allows for a diverse range of functionalization strategies, which will be explored in the subsequent sections.

I. Nucleophilic Aromatic Substitution (SNA_R) at the C4-Position

The most prominent reaction pathway for 4-Chloro-3-methoxypyridin-2-ol is nucleophilic aromatic substitution at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the stability of the resulting Meisenheimer-like intermediate make the C4-chloro substituent susceptible to displacement by a variety of nucleophiles.[2][4]

Mechanism of SNA_R

The SNA_R mechanism proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex) where the aromaticity of the ring is temporarily disrupted.[5]

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, yielding the substituted product.

dot graph SNA_R_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

substrate [label="4-Chloro-3-methoxypyridin-2-ol"]; nucleophile [label="Nu⁻"]; intermediate [label="Meisenheimer-like\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="4-Substituted-3-methoxypyridin-2-ol"]; leaving_group [label="Cl⁻"];

substrate -> intermediate [label="+ Nu⁻"]; intermediate -> product [label="- Cl⁻"]; } caption { label = "SNA_R Mechanism at the C4-Position"; fontname = "Arial"; fontsize = 10; } }

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA_R) at the C4-position.

Protocol: Amination via SNA_R

This protocol describes a general procedure for the reaction of 4-Chloro-3-methoxypyridin-2-ol with a primary or secondary amine.

Materials:

-

4-Chloro-3-methoxypyridin-2-ol

-

Amine (e.g., morpholine, piperidine, benzylamine) (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-3-methoxypyridin-2-ol (1.0 eq) and the chosen amine (1.2 eq).

-

Add the base (e.g., K₂CO₃, 2.0 eq) and the solvent (DMF).

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-methoxypyridin-2-ol.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the functionalization of aryl chlorides.[6] While chloropyridines are generally less reactive than their bromo- or iodo- counterparts due to the stronger C-Cl bond, advancements in catalyst and ligand design have made these transformations highly efficient.[1]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6]

dot graph Suzuki_Coupling_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="4-Chloro-3-methoxypyridin-2-ol\n+ Arylboronic Acid"]; Reaction [label="Pd Catalyst\nLigand\nBase\nSolvent, Heat"]; Product [label="4-Aryl-3-methoxypyridin-2-ol"];

Start -> Reaction; Reaction -> Product; } caption { label = "Suzuki-Miyaura Coupling Workflow"; fontname = "Arial"; fontsize = 10; } }

Caption: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Chloro-3-methoxypyridin-2-ol

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube, combine 4-Chloro-3-methoxypyridin-2-ol (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the 4-aryl-3-methoxypyridin-2-ol.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 60-85 |

| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 75-95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 80-98 |

Table 1: Representative conditions for Suzuki-Miyaura coupling of chloropyridines.

B. Buchwald-Hartwig Amination: C-N Bond Formation

For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method, particularly for less reactive aryl chlorides.[7] This reaction requires specialized bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[7]

Protocol: Buchwald-Hartwig Amination

Materials:

-

4-Chloro-3-methoxypyridin-2-ol

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., G3 or G4 palladacycle) (1-5 mol%)

-

Bulky phosphine ligand (e.g., RuPhos, BrettPhos) (1.1-1.2 eq relative to Pd)

-

Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.5 equivalents)[7][8]

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

Glovebox or Schlenk line for inert atmosphere handling

Procedure:

-

Inside a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add 4-Chloro-3-methoxypyridin-2-ol and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction's progress.

-

Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product via column chromatography.

| Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

| RuPhos | NaOtBu | Toluene | 100 | 70-90 |

| BrettPhos | LHMDS | 1,4-Dioxane | 90 | 75-95 |

| DavePhos | K₃PO₄ | t-BuOH | 110 | 65-85 |

Table 2: Common ligand/base combinations for Buchwald-Hartwig amination of chloropyridines.

C. Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9]

Protocol: Sonogashira Coupling

Materials:

-

4-Chloro-3-methoxypyridin-2-ol

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine) (serves as base and often as solvent)

-

Anhydrous solvent (e.g., THF, DMF) if needed

-

Inert atmosphere

Procedure:

-

To a Schlenk tube, add 4-Chloro-3-methoxypyridin-2-ol, the palladium catalyst, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add the solvent (if used) and the amine base.

-

Add the terminal alkyne.

-

Stir the reaction at room temperature to 60 °C for 6-24 hours.

-

Monitor the reaction progress.

-

After completion, filter off the amine hydrochloride salt and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate the 4-alkynyl-3-methoxypyridin-2-ol.

III. Electrophilic Aromatic Substitution (EAS)

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally less facile than on a corresponding benzene ring and often requires harsh conditions.[3] However, the presence of the activating -OH and -OCH₃ groups on 4-Chloro-3-methoxypyridin-2-ol can facilitate EAS at the C5 position.

Potential EAS Reactions:

-

Nitration: Using a mixture of nitric acid and sulfuric acid.

-

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Friedel-Crafts Reactions: These are typically not feasible on pyridines as the Lewis acid catalyst complexes with the nitrogen atom.[3]

Protocol: Bromination at the C5-Position

Materials:

-

4-Chloro-3-methoxypyridin-2-ol

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Acetonitrile or Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 4-Chloro-3-methoxypyridin-2-ol in the chosen solvent in a round-bottom flask.

-

Add NBS portion-wise at room temperature.

-

Stir the reaction for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain 5-Bromo-4-chloro-3-methoxypyridin-2-ol.

Conclusion

4-Chloro-3-methoxypyridin-2-ol is a versatile building block for the synthesis of highly functionalized pyridine derivatives. A thorough understanding of its electronic properties allows for the strategic application of a range of synthetic methodologies. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C4-position provide reliable and efficient routes to a wide array of analogs. Furthermore, the activating influence of the hydroxyl and methoxy groups enables selective electrophilic substitution at the C5-position. The protocols and strategies outlined in this application note serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for drug discovery and other applications.

References

-

Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (August 20 2017). Available from: [Link].

-

Who we serve. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available from: [Link].

-

National Institutes of Health. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Available from: [Link].

-

ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link].

-

Vaia. 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Available from: [Link].

-

ResearchGate. The reaction of 4-chloropyridine with some amines. Available from: [Link].

-

Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. (May 04 2025). Available from: [Link].

-

National Institutes of Health. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available from: [Link].

-

Filo. We have considered nucleophilic aromatic substitution of pyridine at the .. (June 06 2024). Available from: [Link].

-

RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (October 11 2021). Available from: [Link].

-

Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link].

-

Pearson+. In pyridin-2-olate, where does electrophilic substitution occur?. Available from: [Link].

-

RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (June 20 2023). Available from: [Link].

-

PubChem. 4-Chloropyridine. Available from: [Link].

-

N/A. Electrophilic substitution on pyridine.. Available from: [Link].

-

National Institutes of Health. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link].

-

ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available from: [Link].

-

National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from: [Link].

-

RSC Publishing. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (October 17 2022). Available from: [Link].

-

Journal of the American Chemical Society. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. (September 18 2008). Available from: [Link].

-

Preprints.org. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. (October 30 2023). Available from: [Link].

-

Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Available from: [Link].

-

ACS Publications. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (December 27 2011). Available from: [Link].

-

ResearchGate. Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine.. Available from: [Link].

-

MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (February 01 2023). Available from: [Link].

-

YouTube. Electrophilic substitution reactions - pyridine. (July 28 2017). Available from: [Link].

-

ACS Publications. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (March 13 2003). Available from: [Link].

-

Wikipedia. Sonogashira coupling. Available from: [Link].

-

YouTube. Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6. (December 30 2025). Available from: [Link].

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

-

ACS Publications. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. (May 04 2010). Available from: [Link].

-

MDPI. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. (June 17 2014). Available from: [Link].

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link].

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. (September 16 2024). Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 5. vaia.com [vaia.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Reaction conditions for chlorination to produce 4-Chloro-3-methoxypyridin-2-ol

Application Note: Optimized Chlorination Protocols for the Synthesis of 4-Chloro-3-methoxypyridin-2-ol

Part 1: Strategic Analysis & Chemical Logic

The synthesis of 4-Chloro-3-methoxypyridin-2-ol (also referred to as 4-chloro-3-methoxy-2-pyridone) presents a classic challenge in regioselective electrophilic aromatic substitution (EAS).[1] The 2-pyridone scaffold is electron-deficient relative to benzene but can be activated by electron-donating groups.[1]

The Regioselectivity Paradox: In 3-methoxypyridin-2-ol, two directing groups compete:

-

The Lactam (NH/CO): The NH group is moderately activating and directs ortho/para (positions 3 and 5). However, position 3 is blocked by the methoxy group.

-

The Methoxy Group (C3-OMe): This is a strong activating group directing ortho/para (positions 2, 4, and 6). Position 2 is occupied by the carbonyl.

Theoretical Outcome:

-

Position 4: Activated by the 3-OMe group (ortho).[1]

-

Position 5: Activated by the ring nitrogen (para).

-

Position 6: Activated by the 3-OMe group (para).[1]

Experimental Reality:

Direct chlorination using elemental chlorine (

This guide details two protocols:

-

Method A (Industrial Standard): Sulfuryl Chloride (

) in Acetic Acid. This method balances cost, scalability, and handling safety. -

Method B (High Selectivity): N-Chlorosuccinimide (NCS) in Acetonitrile.[1] This method offers milder conditions for smaller-scale or high-purity requirements.[1]

Part 2: Detailed Experimental Protocols

Method A: Sulfuryl Chloride ( ) in Acetic Acid

Best for: Gram-to-Kilogram scale up, cost-efficiency.[1]

Reagents & Equipment:

-

Substrate: 3-methoxypyridin-2-ol (1.0 equiv)

-

Reagent: Sulfuryl Chloride (

) (1.1 - 1.2 equiv)[1] -

Solvent: Glacial Acetic Acid (10-15 volumes)

-

Equipment: Jacketed glass reactor or 3-neck flask, mechanical stirrer, dropping funnel, caustic scrubber (for

and

Step-by-Step Protocol:

-

Dissolution: Charge the reactor with 3-methoxypyridin-2-ol and Glacial Acetic Acid. Stir until a clear solution or uniform slurry is obtained.

-

Thermal Control: Cool the mixture to 10°C - 15°C .

-

Note: Lower temperatures (<5°C) may stall the reaction, while higher temperatures (>25°C) promote 6-chloro and dichloro byproducts.

-

-

Addition: Add Sulfuryl Chloride dropwise over 60–90 minutes.

-

Critical: The reaction is exothermic and evolves

and

-

-

Reaction Phase: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Monitoring: Check by HPLC or TLC. The starting material should be <1%.

-

-

Quench & Isolation:

-

Pour the reaction mixture slowly into Ice Water (20 volumes) with vigorous stirring. The product typically precipitates as a solid.

-

Stir the slurry at 0–5°C for 1 hour to maximize yield.

-

-

Filtration: Filter the solid and wash with cold water (3x) to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water (8:2) or Acetonitrile . This step is crucial to remove any trace 6-chloro isomer.[1]

Self-Validating Check:

-

Color Change: The reaction often transitions from pale yellow to deep orange/red and back to pale yellow upon quenching.

-

Off-gassing: Cessation of bubbling indicates the consumption of

.[1]

Method B: N-Chlorosuccinimide (NCS) in Acetonitrile

Best for: Lab scale, high regioselectivity, avoiding acidic conditions.[1]

Reagents:

-

Substrate: 3-methoxypyridin-2-ol (1.0 equiv)

-

Reagent: NCS (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) (10 volumes)

Protocol:

-

Suspension: Suspend the substrate in MeCN at room temperature.

-

Addition: Add NCS in 4 equal portions over 1 hour.

-

Heating: Heat the mixture to 60°C - 65°C for 6–12 hours.

-

Workup: Cool to room temperature. Concentrate the solvent to ~20% volume. Add water to precipitate the product. Filter and dry.[9][10]

Part 3: Analytical Data & Quality Control

Differentiation of Isomers (NMR): The 4-chloro and 6-chloro isomers can be distinguished by the coupling patterns of the remaining protons.[1]

| Isomer | Structure Note | 1H NMR Signature (DMSO-d6) |

| 4-Chloro | H-5 and H-6 remain | Two doublets (d) with |

| 6-Chloro | H-4 and H-5 remain | Two doublets (d) with |

| 4,6-Dichloro | Only H-5 remains | Singlet (s) around 6.5 ppm.[1] |

Table 1: Process Comparison

| Parameter | Method A ( | Method B (NCS) |

| Yield | 75 - 85% | 60 - 70% |

| Reaction Time | 4 - 6 Hours | 8 - 16 Hours |

| Selectivity (4-Cl : 6-Cl) | ~85 : 15 | ~92 : 8 |

| Scalability | High (Kg/Ton) | Low/Medium (g/Kg) |

| Safety Concern | Corrosive gas ( | Thermal stability of NCS |

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for the synthesis and purification.

Caption: Process flow diagram comparing Sulfuryl Chloride and NCS routes for regioselective chlorination.

References

-

Process for the preparation of 4-chloro-2,6-dialkylanilines (Analogous Chemistry). US Patent 4,401,833.[1] Google Patents.

- Pyridine Derivatives and Process for Preparing Same (Rabeprazole Intermediates). US Patent 5,045,552.

- Regioselective Chlorination of Pyridines.Journal of Organic Chemistry.

Sources

- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. prepchem.com [prepchem.com]

- 4. chemconnections.org [chemconnections.org]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. arkat-usa.org [arkat-usa.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 9. csub.edu [csub.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Purification methods for removing impurities from 4-Chloro-3-methoxypyridin-2-ol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 4-Chloro-3-methoxypyridin-2-ol. As a Senior Application Scientist, this guide synthesizes technical protocols with practical, field-tested insights to help you navigate common challenges and achieve high purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Chloro-3-methoxypyridin-2-ol.

Q1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

"Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs when the solution is supersaturated or cooled too rapidly, or when significant impurities are present.

Causality and Solution:

-

Rapid Cooling: If the solution is cooled too quickly, the molecules don't have sufficient time to align into a crystal lattice.

-

High Impurity Load: Impurities can disrupt the crystallization process by interfering with lattice formation.

-

Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound.

Troubleshooting Steps:

-

Re-heat the Solution: Gently warm the solution to re-dissolve the oil.

-

Add More Solvent: Add a small amount of the hot solvent to reduce the saturation level slightly.

-

Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker, before moving it to an ice bath.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure 4-Chloro-3-methoxypyridin-2-ol, add a tiny crystal to the cooled solution to initiate crystallization.

-

Consider a Different Solvent System: If oiling out persists, your solvent system may be the issue. Refer to the FAQ section for guidance on selecting a recrystallization solvent.

Q2: I'm seeing streaks and overlapping spots on my silica gel TLC plate. How can I improve the separation for column chromatography?

Streaking and poor separation on a silica TLC plate are common problems when dealing with polar, nitrogen-containing heterocyclic compounds like 4-Chloro-3-methoxypyridin-2-ol. This is often due to strong interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica surface.[1]

Causality and Solution:

-

Acid-Base Interactions: The acidic nature of standard silica gel can lead to strong adsorption of basic compounds, causing streaking.

-

Inappropriate Mobile Phase: The polarity of your eluent may not be suitable for resolving your compound from its impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor TLC separation.

Detailed Explanation:

-

Adjusting Mobile Phase Polarity: Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. If your compound stays at the baseline (low Rf), increase the proportion of the more polar solvent. If it runs with the solvent front (high Rf), increase the proportion of the less polar solvent.

-

Adding a Modifier: To mitigate the effects of acidic silica, add a small amount of a basic modifier like triethylamine or a few drops of an ammonia/methanol solution to your mobile phase.[1] This will neutralize the active sites on the silica gel and improve peak shape.

-

Changing the Stationary Phase: If modifiers are ineffective, consider switching to a different stationary phase. Alumina is a good alternative for basic compounds.[1] Reversed-phase chromatography on a C18 column is another excellent option for polar compounds.[1]

Q3: My compound seems to be decomposing on the silica gel column. What are my options?

Some compounds are sensitive to the acidic nature of silica gel and can degrade during the lengthy process of column chromatography.

Verification and Solution:

-

Stability Test: Before running a large-scale column, perform a simple stability test. Spot your crude material on a silica TLC plate, and let it sit in the open air for about an hour. Then, develop the plate. If you see new spots or a significant decrease in the intensity of your product spot, your compound is likely degrading.[1]

-

Alternative Stationary Phases:

-

Neutral or Basic Alumina: These are less acidic than silica and can be a good alternative.

-

Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a base like triethylamine before packing the column.[2]

-

Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase, which is often a better choice for polar and potentially sensitive molecules.[1]

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 4-Chloro-3-methoxypyridin-2-ol.

Q1: What are the most likely impurities I'll encounter?

While the exact impurities depend on the synthetic route, we can predict some common ones based on typical syntheses of similar compounds.[3][4][5][6][7]

| Potential Impurity | Origin | Relative Polarity |

| Starting Material (e.g., a di-hydroxypyridine) | Incomplete reaction | Likely more polar |

| Over-chlorinated byproducts | Non-selective chlorination | Less polar than the desired product |

| De-chlorinated product | Side reaction or degradation | More polar than the desired product |

| Solvent Residues | From reaction or workup | Varies |

Q2: How do I choose the best purification method: recrystallization, chromatography, or acid-base extraction?

The optimal method depends on the nature and quantity of your impurities.

Caption: Decision tree for selecting a purification method.

-

Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid product. It is ideal when your desired compound has a significantly different solubility profile from the impurities in a given solvent.

-

Column Chromatography: This is the most versatile technique for separating complex mixtures of compounds with similar polarities.[8][9][10] It is often used when recrystallization is ineffective.

-

Acid-Base Extraction: This is a powerful technique for separating acidic or basic compounds from neutral impurities.[11][12] Given that 4-Chloro-3-methoxypyridin-2-ol has both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen, this method can be very effective for removing non-ionizable impurities.

Q3: Can you provide a starting point for developing a recrystallization protocol?

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: The ideal solvent is one in which 4-Chloro-3-methoxypyridin-2-ol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good starting points for polar compounds like this include ethanol, methanol, or a mixture of ethanol and water.

-

Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude product. Heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

-

Hot Filtration (if necessary): If you observe any insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Allow the crystals to air dry completely.

Q4: What is a general procedure for column chromatography of this compound?

Experimental Protocol: Flash Column Chromatography (Normal Phase)

-

TLC Analysis: First, determine the optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.3. For this compound, a good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

-

Column Packing: Pack a glass column with silica gel using the "slurry method" in your chosen eluent.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, you can adsorb it onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

-

Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

-

Fraction Collection: Collect the eluting solvent in a series of test tubes.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

- Anhui Jin He Industrial Co., Ltd., et al. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- Dow Elanco. (1990). Process for the preparation of 2-hydroxypyridine or quinoline compounds.

-

PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

-

Wikipedia. (2023). Acid–base extraction. [Link]